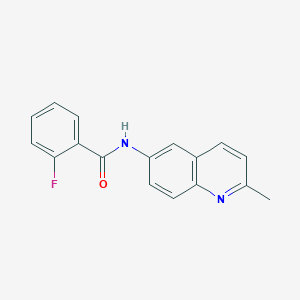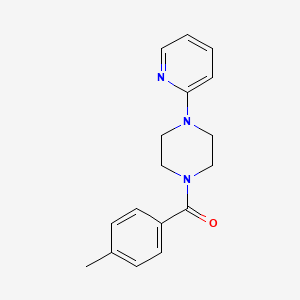![molecular formula C18H24N6O B5549190 3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine derivatives, including the compound of interest, are a class of heterocyclic compounds that have garnered attention due to their diverse chemical properties and potential biological activities. The research on these compounds spans various aspects, including synthesis, structural analysis, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves reactions that introduce substituents into the pyridazine ring, utilizing strategies like condensation, cyclodehydration, and reactions with hydrazides and carbon disulfide. For example, El-Mariah et al. (2006) describe the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines through reactions involving carbon disulfide, potassium hydroxide, and hydrazine hydrate (El-Mariah, Hosny, & Deeb, 2006).
科学的研究の応用
Antibacterial and Biofilm Inhibition Applications
Novel compounds structurally related to the queried compound have been synthesized and evaluated for their antibacterial efficacies. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial activities against strains such as E. coli, S. aureus, and S. mutans. These compounds also exhibited potent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. The inhibitory activity against biofilms and specific bacterial enzymes like MurB suggests their potential in addressing drug-resistant bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial Activity
Synthesis of pyridazine derivatives, including those with structural similarities to the queried compound, has led to the discovery of new antimicrobials. The antimicrobial screening of these compounds revealed a range of activities against various microorganisms, highlighting their potential as novel therapeutic agents for microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Antitumor and Cytotoxic Activities
Research into pyrazole analogues, including pyrazolo[4,3-c]-pyridazines and pyrazolo[3,4-d][1,2,3]triazoles, has uncovered their potential as antitumor agents. These compounds demonstrated significant in vitro antimicrobial and DHFR inhibition activity, suggesting their utility in cancer treatment. The incorporation of sulphonamide moieties in these compounds contributed to their high potency against DHFR, an enzyme target in cancer therapy (Othman et al., 2020).
Role in Medicinally Important Compounds
The pyrazine ring, part of the broader family to which the queried compound belongs, plays a crucial role in the development of medicinally important compounds. Its incorporation into drugs exhibits various therapeutic applications, underscoring the importance of such heterocyclic compounds in drug design and discovery processes (Miniyar et al., 2013).
Antidiabetic Drug Development
Derivatives of triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their potential as anti-diabetic drugs. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their usefulness in developing new medications for diabetes management. Their antioxidant and insulinotropic activities further highlight their therapeutic potential (Bindu, Vijayalakshmi, & Manikandan, 2019).
特性
IUPAC Name |
cyclopentyl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-8-9-24(21-14)17-7-6-16(19-20-17)22-10-12-23(13-11-22)18(25)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIOUIIIKTJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
